1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Description
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a hydroxyphenyl group at position 1 and a methyl group at position 6, making it a unique derivative of pyrimidine.
Properties
CAS No. |
148320-16-5 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.212 |
IUPAC Name |
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,15,16) |
InChI Key |
UPXDAVWVJDHKQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The pyrimidine ring can also interact with nucleic acids and proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-6-methylpyrimidine: Lacks the phenyl group, making it less complex.
1-(2-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at position 6.
6-methylpyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyphenyl group.
Uniqueness
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the hydroxyphenyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
